REACTION_CXSMILES
|
BrC1C(C)=CC2C(C)(C)CCC(C)(C)C=2C=1.C([N:20](C(C)C)[C:21]([C:23]1[C:28](C(=O)C)=[CH:27][CH:26]=[CH:25][N:24]=1)=[O:22])(C)C>>[N:24]1[CH:25]=[CH:26][CH:27]=[CH:28][C:23]=1[C:21]([NH2:20])=[O:22]
|
Name
|
|
Quantity
|
620 mg
|
Type
|
reactant
|
Smiles
|
BrC1=CC=2C(CCC(C2C=C1C)(C)C)(C)C
|
Name
|
acetylpyridineamide
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(C(=O)C1=NC=CC=C1C(C)=O)C(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1=C(C=CC=C1)C(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |